N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide
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Overview
Description
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is a synthetic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a thiophene ring, a pyrazole ring, and a phenylbutanamide moiety, making it a complex and interesting molecule for various scientific applications.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a thiophene nucleus, which is a common feature in many pharmacologically active heterocyclic compounds . These compounds have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Compounds containing a thiophene nucleus have been reported to interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential wide range of therapeutic properties . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Compounds containing a thiophene nucleus have been reported to have a wide range of therapeutic effects, suggesting that this compound may also have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide typically involves multiple steps, including the formation of the thiophene and pyrazole rings, followed by their coupling with the phenylbutanamide moiety. One common method for synthesizing such compounds is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds between the different fragments of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions to form sulfoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the pyrazole ring may yield different reduced pyrazole derivatives.
Scientific Research Applications
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: It can be used as a probe to study biological processes, such as enzyme activity, receptor binding, and cellular signaling pathways.
Medicine: The compound may have potential therapeutic applications, such as acting as an anti-inflammatory, anti-cancer, or antimicrobial agent, depending on its specific biological activity.
Industry: It can be used in the development of new materials, such as polymers, coatings, and electronic devices, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide include other heterocyclic compounds containing thiophene and pyrazole rings, such as:
Tipepidine: A thiophene-containing compound used as an antitussive agent.
Tiquizium Bromide: A thiophene-containing compound used as an antispasmodic agent.
Timepidium Bromide: Another thiophene-containing compound with antispasmodic properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and ring structures, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new scientific and therapeutic applications.
Properties
IUPAC Name |
N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-3-17(16-8-5-4-6-9-16)20(24)21-11-12-23-15(2)14-18(22-23)19-10-7-13-25-19/h4-10,13-14,17H,3,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBBOULHYBUJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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